Cas no 2680553-36-8 (1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid)

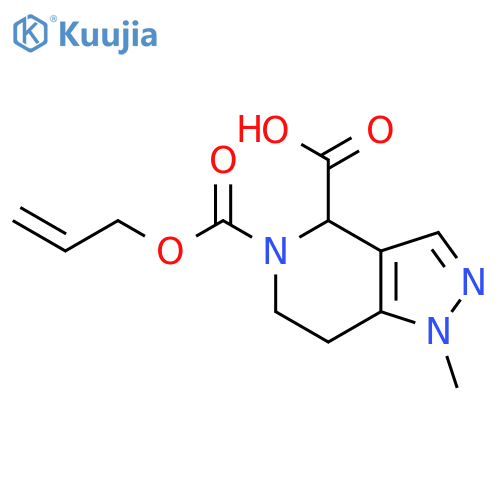

2680553-36-8 structure

商品名:1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680553-36-8

- 1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

- EN300-28282090

- 1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid

-

- インチ: 1S/C12H15N3O4/c1-3-6-19-12(18)15-5-4-9-8(7-13-14(9)2)10(15)11(16)17/h3,7,10H,1,4-6H2,2H3,(H,16,17)

- InChIKey: AACVTAIAUVCFPN-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N1CCC2=C(C=NN2C)C1C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 265.10625597g/mol

- どういたいしつりょう: 265.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 84.7Ų

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282090-5g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 5g |

$3812.0 | 2023-09-09 | ||

| Enamine | EN300-28282090-0.25g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 0.25g |

$1209.0 | 2025-03-19 | |

| Enamine | EN300-28282090-0.05g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 0.05g |

$1104.0 | 2025-03-19 | |

| Enamine | EN300-28282090-1g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 1g |

$1315.0 | 2023-09-09 | ||

| Enamine | EN300-28282090-1.0g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 1.0g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28282090-2.5g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 2.5g |

$2576.0 | 2025-03-19 | |

| Enamine | EN300-28282090-5.0g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 5.0g |

$3812.0 | 2025-03-19 | |

| Enamine | EN300-28282090-10.0g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 10.0g |

$5652.0 | 2025-03-19 | |

| Enamine | EN300-28282090-0.1g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 0.1g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-28282090-0.5g |

1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

2680553-36-8 | 95.0% | 0.5g |

$1262.0 | 2025-03-19 |

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

2680553-36-8 (1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量